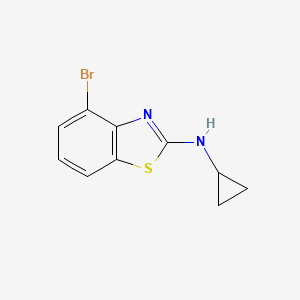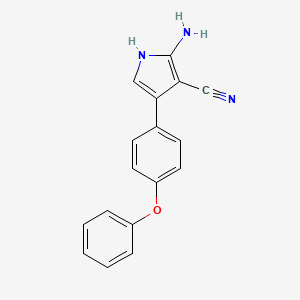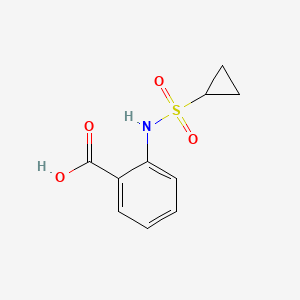
3-Bromo-4-hydroxy-6-trifluoromethylquinoline
説明
“3-Bromo-4-hydroxy-6-trifluoromethylquinoline” is a chemical compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 . It is used for proteomics research .
Molecular Structure Analysis
The SMILES string of this compound isOc1c(Br)cnc2ccc(cc12)C(F)(F)F . This indicates that it has a quinoline core structure with bromo, hydroxy, and trifluoromethyl functional groups attached. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Molecular Magnetism and Coordination Chemistry
A study focused on lanthanide(III) dinuclear complexes, incorporating β-diketonate coligands and 8-hydroxyquinoline Schiff base ligands, demonstrated variations in magnetic relaxation behaviors influenced by different chemical environments. This research provides insights into modulating single-molecule magnet behavior through structural modifications, highlighting the application of hydroxyquinoline derivatives in developing advanced magnetic materials (Wang et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research into Tris(8-hydroxyquinoline)aluminum(III) (Alq3), an electron transport material used in OLEDs, analyzed its lowest singlet excited state to understand the electronic transitions and geometric shifts upon excitation. This study underscores the importance of hydroxyquinoline compounds in the optimization of OLEDs, contributing to more efficient and durable electronic displays (Halls & Schlegel, 2001).
Photolabile Protecting Groups
Brominated hydroxyquinolines have been explored as photolabile protecting groups, offering advantages in single-photon quantum efficiency and multiphoton-induced photolysis sensitivity. This research highlights their potential in controlled release applications and as caging groups for biological messengers, facilitating studies in cellular and molecular biology (Fedoryak & Dore, 2002).
Medicinal Chemistry and Drug Design
The development of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents showcases the therapeutic potential of hydroxyquinoline derivatives. These compounds exhibited antiproliferative effects against various cancer cell lines, particularly breast carcinoma, and demonstrated high antioxidant activity. This indicates their potential in cancer therapy and as antioxidant agents (Perković et al., 2016).
Synthetic Chemistry
The versatility of 2,2,3-Tribromopropanal in the Skraup-type synthesis of 3-bromoquinolin-6-ols through a one-step transformation of 4-nitro- and 4-methoxyanilines into 3-bromoquinolines followed by further functionalization is a notable advancement. This method provides a streamlined approach to synthesizing bromoquinoline derivatives, useful in various organic synthesis applications (Lamberth et al., 2014).
Safety and Hazards
特性
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-4-15-8-2-1-5(10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDPZFUWZPUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671089 | |
| Record name | 3-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-6-trifluoromethylquinoline | |
CAS RN |
1065087-84-4 | |
| Record name | 3-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1065087-84-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



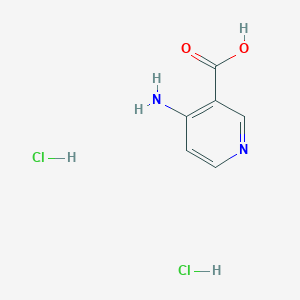



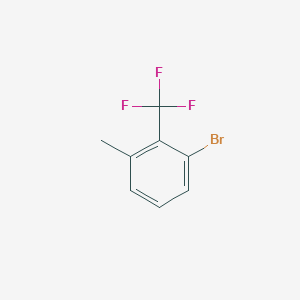
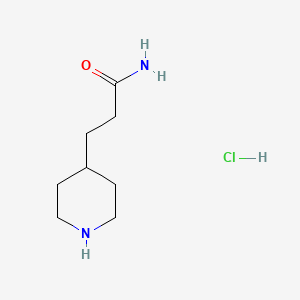
![6-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1520105.png)

